molecular formula C8H9BrN2 B3227234 2-(Azetidin-3-yl)-5-bromopyridine CAS No. 1260778-70-8

2-(Azetidin-3-yl)-5-bromopyridine

Cat. No.: B3227234
CAS No.: 1260778-70-8
M. Wt: 213.07
InChI Key: VVAWGZDWSPQMKG-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-bromopyridine is a pyridine derivative featuring a 4-membered azetidine ring substituted at the 3-position and a bromine atom at the 5-position of the pyridine ring. Its molecular formula is C₈H₈BrN₂, with a molecular weight of 227.07 g/mol (unprotonated form). The compound is often utilized as a versatile scaffold in medicinal chemistry due to the azetidine ring’s conformational rigidity and the bromine atom’s electron-withdrawing properties, which enhance reactivity in cross-coupling reactions. The dihydrochloride salt form (CAS: 1388025-15-7) is commercially available for research purposes .

Properties

IUPAC Name

2-(azetidin-3-yl)-5-bromopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-1-2-8(11-5-7)6-3-10-4-6/h1-2,5-6,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAWGZDWSPQMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another approach is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for 2-(Azetidin-3-yl)-5-bromopyridine are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-bromopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation and Reduction Reactions: Products include oxidized or reduced azetidine derivatives.

    Coupling Reactions: Products include complex heterocyclic compounds.

Scientific Research Applications

2-(Azetidin-3-yl)-5-bromopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-bromopyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

2-(Azetidin-3-yloxy)-5-bromopyridine Hydrochloride

  • Structure : Features an oxygen linker between the azetidine and pyridine rings.
  • Molecular Weight : 265.53 g/mol (C₈H₁₀BrClN₂O) .

2-(Azepan-1-yl)-5-bromopyridin-3-amine

  • Structure : Replaces the 4-membered azetidine with a 7-membered azepane ring and introduces an amine group at the pyridine’s 3-position.
  • Molecular Weight : 270.17 g/mol (C₁₁H₁₅BrN₄) .
  • Key Differences : Larger ring size increases conformational flexibility, which may enhance binding to larger enzyme pockets but reduce metabolic stability.

2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine

  • Structure : Substitutes azetidine with a 6-membered piperidine ring protected by a Boc group.
  • Molecular Weight : 341.24 g/mol (C₁₅H₂₁BrN₂O₂) .
  • Key Differences : The Boc group enhances solubility in organic solvents, while the piperidine ring offers intermediate rigidity compared to azetidine and azepane.

Electronic and Functional Group Comparisons

2-Amino-5-bromo-3-hydroxypyridine

  • Structure: Contains amino and hydroxyl groups instead of azetidine.
  • Molecular Weight : 189.01 g/mol (C₅H₅BrN₂O) .
  • Key Differences: The amino and hydroxyl groups enable strong hydrogen-bonding interactions, making this compound suitable for co-crystal formation . However, it lacks the azetidine’s strained ring, reducing its utility in strain-promoted reactions.

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

  • Structure : Includes a trimethylsilyl-protected ethynyl group.
  • Molecular Weight : 283.19 g/mol (C₁₀H₁₃BrN₂Si) .
  • Key Differences : The ethynyl group facilitates click chemistry, a property absent in 2-(azetidin-3-yl)-5-bromopyridine.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
This compound C₈H₈BrN₂ 227.07 1388025-15-7* Azetidine ring, no linker
2-(Azetidin-3-yloxy)-5-bromopyridine HCl C₈H₁₀BrClN₂O 265.53 1186234-53-6 Ether linker, hydrochloride salt
2-Amino-5-bromo-3-hydroxypyridine C₅H₅BrN₂O 189.01 39903-01-0 Amino and hydroxyl groups
2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine C₁₅H₂₁BrN₂O₂ 341.24 622387-27-3 Boc-protected piperidine

*Dihydrochloride salt form.

Biological Activity

2-(Azetidin-3-yl)-5-bromopyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C8H9BrN2
  • Molecular Weight : 215.07 g/mol
  • CAS Number : 1260778-70-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The azetidine ring provides a unique structural feature that allows the compound to fit into active sites, potentially leading to inhibition of key biochemical pathways.

Research indicates that the compound may act as an inhibitor of bacterial topoisomerases, which are crucial for DNA replication and transcription. This mechanism is similar to other known antibacterial agents that target these enzymes, leading to bacterial cell death and presenting a promising avenue for the development of new antibiotics.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound and its derivatives. The compound has shown significant activity against various strains of bacteria, including multidrug-resistant organisms.

Table 1: Antibacterial Activity of this compound

Target BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)<0.25 µg/mL
Escherichia coli<0.5 µg/mL
Klebsiella pneumoniae2 µg/mL

These findings suggest that structural modifications can enhance the antibacterial efficacy of the compound, making it a valuable candidate for treating infections caused by resistant bacteria .

Case Studies

Several case studies have investigated the biological effects of azetidine derivatives, including this compound:

  • Study on Antimicrobial Efficacy : A study evaluated various azetidine derivatives against resistant bacterial strains. The results indicated that specific modifications significantly increased antimicrobial activity and reduced MIC values.
  • In Vivo Efficacy : In animal models, certain derivatives demonstrated promising results in treating infections caused by vancomycin-resistant Staphylococcus aureus. These studies are crucial for understanding the potential therapeutic applications of this compound in clinical settings.

Research Applications

This compound is being explored for various applications in medicinal chemistry:

  • Drug Development : The compound is being investigated as a lead candidate for new antibiotic therapies.
  • Enzyme Inhibition Studies : Its ability to inhibit specific enzymes makes it a subject of interest in drug design aimed at various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Azetidin-3-yl)-5-bromopyridine
Reactant of Route 2
2-(Azetidin-3-yl)-5-bromopyridine

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